N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide
Description
N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide is a synthetic heterocyclic compound featuring a chromen-4-one (benzopyranone) core fused with a thiophene carboxamide moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly given the known bioactivity of chromenone derivatives (e.g., anti-inflammatory, anticancer) and thiophene carboxamides (e.g., antimicrobial, kinase inhibition) .
Synthetic routes for analogous thiophene carboxamides often involve condensation reactions between acyl chlorides and amines under reflux or microwave-assisted conditions, followed by crystallization . Characterization typically includes NMR, melting point analysis, and X-ray crystallography, with software suites like SHELX and Mercury aiding in structural refinement and visualization .
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-2-26-16-8-5-14(6-9-16)19-13-18(24)17-10-7-15(12-20(17)27-19)23-22(25)21-4-3-11-28-21/h3-13H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZPGKOAZDCLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. The compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a chromen-4-one core structure, which is fused with a thiophene ring and substituted with an ethoxyphenyl group. This unique structural arrangement contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C18H17N1O3S1 |
| Molecular Weight | 325.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can interact with various cellular receptors, influencing signal transduction pathways.
- Gene Expression Alteration : The compound may modulate the expression of genes associated with inflammation, oxidative stress, and cell proliferation.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies demonstrate that chromenone derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
A study on related compounds indicated IC50 values below 10 μM against various cancer cell lines, suggesting potent cytotoxic effects . The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influence anticancer efficacy.
Anti-inflammatory Properties
Compounds within the chromenone class have also been noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses .
Case Studies
-
In Vitro Studies : A study conducted on derivatives of chromenone demonstrated that they could inhibit the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with varying degrees of potency depending on structural modifications.
- Findings : The most potent derivative showed an IC50 value of 5 μM, indicating strong anticancer activity.
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Animal Models : In vivo studies using murine models have shown that treatment with chromenone derivatives resulted in reduced tumor size and improved survival rates compared to control groups.
- Findings : Tumor growth inhibition was observed at doses as low as 10 mg/kg body weight.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and the core heterocycle significantly influence yield, melting point, and intermolecular interactions. Key comparisons are summarized in Table 1.
Table 1: Comparison of Thiophene Carboxamide Derivatives
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-ethoxyphenyl group in the target compound likely enhances solubility compared to nitro-substituted analogs (e.g., Compound 12, ), which exhibit higher melting points due to nitro group rigidity and π-stacking .
- Methoxy substituents (e.g., Compound 11) reduce melting points relative to nitro analogs, reflecting weaker intermolecular forces .
Core Heterocycle Influence :
- The chromen-4-one core in the target compound introduces conjugated carbonyl groups, enabling stronger dipole-dipole interactions compared to simple thiophene derivatives. This may enhance thermal stability and crystallinity.
Crystallographic and Supramolecular Features
- Hydrogen Bonding and Graph-Set Analysis: The target compound’s chromenone carbonyl and ethoxy groups are expected to form C–H⋯O interactions, similar to the S(6) motif observed in N-(2-nitrophenyl)thiophene-2-carboxamide . Non-classical interactions (e.g., C–H⋯S) observed in ’s compound may be less prominent in the target compound due to steric hindrance from the chromenone ring .
- Packing Efficiency: Bulky substituents (e.g., 3,4-dimethoxyphenyl in Compound 13 ) reduce packing efficiency, whereas planar chromenone cores may facilitate tighter stacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
